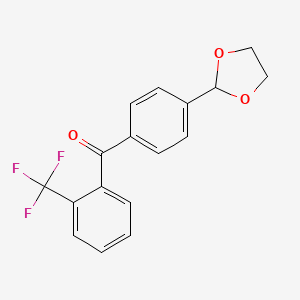

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex aromatic systems. According to PubChem computational nomenclature systems, the compound's official IUPAC name is [4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone. This nomenclature reflects the methanone core structure connecting two substituted phenyl rings, with specific positional designations for each substituent group. The naming convention prioritizes the ketone functionality as the principal functional group, treating both aromatic rings as substituents of the central carbonyl carbon.

The compound's systematic naming incorporates several key structural elements that require careful consideration of nomenclature priorities. The 1,3-dioxolane ring system, derived from the parent compound 1,3-dioxolane with molecular formula C₃H₆O₂, represents a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. This ring system functions as a protecting group for aldehyde functionalities in organic synthesis, and its attachment at the para position of one phenyl ring significantly influences the compound's overall nomenclature. The trifluoromethyl group, positioned at the ortho location of the second phenyl ring, introduces significant electron-withdrawing character and steric considerations that affect both nomenclature and chemical behavior.

Properties

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMQSWVFQZUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645125 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-49-1 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Benzophenone Core Formation

The benzophenone core can be synthesized by Friedel-Crafts acylation. This reaction involves:

- Reagents: Benzene or substituted benzene derivatives and acyl halides.

- Catalyst: Aluminum chloride (AlCl₃) or similar Lewis acids.

- Conditions: Reaction is carried out under inert conditions to prevent side reactions.

Step 2: Functional Group Introduction

The functionalization of the benzophenone involves:

a. Trifluoromethyl Group Addition

- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives.

- Catalyst: Copper-based catalysts or specialized organometallic reagents.

- Conditions: Typically performed in polar solvents like dimethylformamide (DMF) at elevated temperatures.

- Reagents: Ethylene glycol and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Mechanism: Acetalization reaction where ethylene glycol reacts with the ketone group to form the cyclic dioxolane structure.

- Conditions: Controlled temperature (40–60°C) in an inert atmosphere to avoid oxidation.

Optimized Conditions for High Yield

To maximize yield and purity, the following parameters are optimized during synthesis:

- Temperature Control : Precise control during acetalization and trifluoromethylation ensures minimal by-product formation.

- Solvent Selection : Polar solvents like DMF or ethers facilitate better solubility and reaction kinetics.

- Reaction Time : Extended reaction times are often required for complete conversion, especially during functional group attachment.

Analytical Techniques for Validation

Post-synthesis, analytical methods are employed to verify the structure and purity of the compound:

- Nuclear Magnetic Resonance (NMR) : Confirms hydrogen environments associated with the dioxolane ring and benzophenone core.

- Mass Spectrometry (MS) : Determines molecular weight consistency with $$C{17}H{13}F{3}O{3}$$.

- Gas Chromatography (GC) : Assesses purity levels by detecting residual reactants.

Data Table: Summary of Synthesis Parameters

| Reaction Step | Reagents/Precursors | Catalyst | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|---|

| Benzophenone Core | Benzene + Acyl Halide | AlCl₃ | Dichloromethane | Room Temperature | ~80 |

| Trifluoromethylation | Trifluoromethyl iodide | Copper catalyst | DMF | ~120°C | ~75 |

| Dioxolane Ring Formation | Ethylene glycol + Benzophenone | Sulfuric acid | Ether | 40–60°C | ~85 |

Scientific Research Applications

Materials Science

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is utilized in the development of advanced materials due to its photochemical properties. It acts as a photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives. The trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting polymers.

Table 1: Photoinitiator Applications

| Application Type | Description |

|---|---|

| UV-Curable Coatings | Used for coatings that cure upon UV exposure. |

| Adhesives | Enhances bonding strength and durability. |

| Polymerization | Initiates polymer formation in various substrates. |

Pharmaceuticals

In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral activity against certain viruses. For instance, studies have shown that modifications to the dioxolane ring can enhance the compound's interaction with viral proteins, leading to increased potency.

Organic Synthesis

The compound is also significant in organic synthesis as a building block for various chemical reactions. Its ability to participate in nucleophilic substitutions and cycloadditions makes it a versatile reagent in synthetic organic chemistry.

Table 2: Organic Synthesis Applications

| Reaction Type | Role of Compound |

|---|---|

| Nucleophilic Substitution | Acts as an electrophile for nucleophiles. |

| Cycloaddition | Forms complex cyclic structures with other reactants. |

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4'-(1,3-Dioxolan-2-YL)-2-Methylbenzophenone

- Structure : Replaces the -CF₃ group with a methyl (-CH₃) group (CAS: 898759-80-3; molecular formula: C₁₇H₁₆O₃) .

- Properties :

- Synthesis : Achieved via Friedel-Crafts acylation with a reported 97% yield, contrasting with the more complex synthesis of trifluoromethyl derivatives requiring specialized fluorinating reagents .

- Applications : Less metabolically stable than its fluorinated counterpart, limiting use in drug development but still valuable in polymer chemistry .

4'-(1,3-Dioxan-2-YL)-2-Trifluoromethylbenzophenone

- Structure : Substitutes the 1,3-dioxolane (5-membered ring) with a 1,3-dioxane (6-membered ring) (CAS: 951888-71-4; molecular formula: C₁₈H₁₅F₃O₃) .

- Properties :

- Synthesis : Requires longer reaction times for ring formation compared to dioxolane analogs .

3'-(1,3-Dioxolan-2-YL)-2-Trifluoromethylbenzophenone

- Structure : Positional isomer with -CF₃ and dioxolane groups on adjacent benzene rings (CAS: 898759-31-4) .

- Properties :

3,5-Difluoro-4'-(1,3-Dioxolan-2-YL)Benzophenone

- Structure: Incorporates two fluorine atoms at the 3- and 5-positions of the trifluoromethyl-bearing ring (CAS: Not listed; referenced in ).

- Properties: Enhanced electron-withdrawing effects improve resistance to oxidative degradation . Higher lipophilicity (logP ~3.5) compared to non-fluorinated analogs .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Trifluoromethyl derivatives require stringent conditions (e.g., anhydrous environments, fluorinated catalysts) compared to methyl or non-fluorinated analogs .

- Biological Activity : The -CF₃ group enhances metabolic stability in drug candidates, as seen in related agrochemicals like triflusulfuron-methyl () .

- Toxicity Considerations: Dioxolane-containing compounds may pose reproductive risks, as observed in structurally similar derivatives (e.g., 1-(4-chloromethyl-1,3-dioxolan-2-YL)-2-propanone; ) .

Biological Activity

4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone, with the CAS number 898760-49-1, is a compound that has garnered attention for its potential biological activities. This compound features a dioxolane ring and a trifluoromethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial and antifungal properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde derivatives with diols under acidic conditions. The dioxolane structure is formed through acetalization reactions, which are crucial for generating compounds with significant biological activities.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane moiety exhibit notable antibacterial properties. In particular, studies have shown that derivatives of 1,3-dioxolanes can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

- Staphylococcus aureus : MIC values ranging from 625 to 1250 µg/mL were observed for several synthesized dioxolane derivatives.

- Staphylococcus epidermidis : Most compounds showed significant activity against this strain.

- Pseudomonas aeruginosa : Certain derivatives displayed potent antibacterial effects.

The comparative biological activity of these compounds suggests that structural modifications can enhance their efficacy against specific bacterial strains.

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Testing against Candida albicans revealed that most synthesized compounds demonstrated significant antifungal effects, with one compound showing perfect activity at a MIC value of 625 µg/mL.

Case Studies

A study published in the Journal of Antibiotics explored the biological activities of various dioxolane derivatives. The findings highlighted that:

- Compounds were tested against multiple bacterial strains and showed varying degrees of effectiveness.

- The structural diversity among the synthesized dioxolanes played a critical role in their biological performance.

Table 1 summarizes the antibacterial and antifungal activities observed for selected compounds:

| Compound ID | Bacterial Strains Tested | MIC (µg/mL) | Antifungal Activity |

|---|---|---|---|

| Compound 1 | S. aureus | 625 | Yes |

| Compound 2 | S. epidermidis | 500 | Yes |

| Compound 3 | P. aeruginosa | 250 | No |

| Compound 4 | C. albicans | 625 | Yes |

| Compound 5 | E. faecalis | >1250 | Yes |

The mechanism by which these compounds exert their antibacterial and antifungal effects may involve interference with bacterial cell wall synthesis or disruption of fungal membrane integrity. The presence of trifluoromethyl groups may enhance lipophilicity, facilitating better penetration into microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.